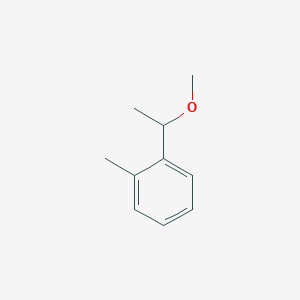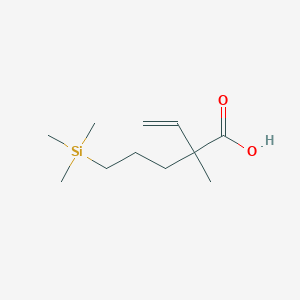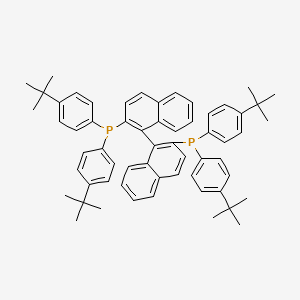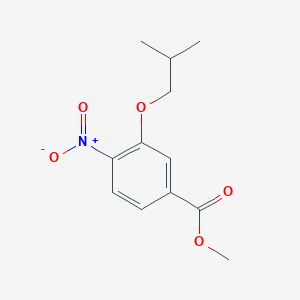
1-(1-Methoxyethyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Methoxyethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with methanol in the presence of a base, such as sodium hydroxide, to form the desired ether. Another method involves the reaction of benzyl alcohol with dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as copper(II) acetylacetonate can be used to facilitate the reaction between benzyl alcohol and methanol .
化学反应分析
Types of Reactions: 1-(1-Methoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-(1-Methoxyethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism by which 1-(1-Methoxyethyl)-2-methylbenzene exerts its effects involves interactions with various molecular targets. The methoxyethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. Pathways involved include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
相似化合物的比较
- 1-Methoxy-1-phenylethane
- Methyl α-phenethyl ether
- 1-Phenylethyl methyl ether
Comparison: 1-(1-Methoxyethyl)-2-methylbenzene is unique due to the presence of both a methoxyethyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to similar compounds. The presence of the methoxyethyl group also enhances its solubility in organic solvents, making it a valuable intermediate in various chemical processes .
属性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
1-(1-methoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9H,1-3H3 |
InChI 键 |
LYVVVJPEYBNSFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)



![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)






![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)

